molecular formula C9H9N3O3 B1276616 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid CAS No. 957484-18-3

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Cat. No. B1276616
M. Wt: 207.19 g/mol
InChI Key: BTSNBPGQHKIMQJ-UHFFFAOYSA-N
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Description

The compound "3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound's structure suggests it may have interesting chemical properties and potential biological activity, given the presence of both isoxazole and carboxylic acid functional groups.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine are used . Similarly, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid involves a one-pot reaction with thionyl chloride and the corresponding amine or pyrazole . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques such as NMR and mass spectrometry. For instance, the structure of a designer drug with a highly substituted pyrazole skeleton was determined using NMR and MS, with the aid of predicted (13)C NMR shifts . Single-crystal X-ray diffraction is another powerful tool for confirming the structure of pyrazole derivatives, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into a carboxamide via reaction with an acid chloride . Isoxazole derivatives, such as 5-arylisoxazole-3-hydroxamic acids, can rearrange to form 1,2,5-oxadiazoles . These reactions highlight the reactivity of the pyrazole and isoxazole moieties, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the crystal packing of a pyrazole derivative was stabilized by intermolecular hydrogen bonds, which were confirmed by NBO analysis . The electronic properties, such as the energy gap between frontier molecular orbitals, can be studied using DFT methods to predict nonlinear optical activity . These properties are crucial for understanding the behavior of the compound in different environments and for potential applications in materials science.

Scientific Research Applications

3. Methods of Application or Experimental Procedures: The compounds were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

4. Results or Outcomes: The results revealed that one of the compounds displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, two of the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

These compounds can be synthesized and their structures can be verified using various techniques such as elemental microanalysis, FTIR, and 1H NMR . They can be evaluated for their in vitro antileishmanial and in vivo antimalarial activities against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

The results of these evaluations can reveal the potential of these compounds as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

These compounds can be synthesized and their structures can be verified using various techniques such as elemental microanalysis, FTIR, and 1H NMR . They can be evaluated for their in vitro antileishmanial and in vivo antimalarial activities against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

The results of these evaluations can reveal the potential of these compounds as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Safety And Hazards

The safety information available indicates that “3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid” may be harmful if swallowed and may cause eye irritation . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

properties

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-6(4-10-12(5)2)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSNBPGQHKIMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424515
Record name 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

CAS RN

957484-18-3
Record name 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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